REACTION_CXSMILES
|
O.[C:2]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1)(=[O:5])[CH:3]=[O:4]>C1C=CC=CC=1>[C:2]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1)(=[O:5])[CH:3]=[O:4] |f:0.1|
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Name
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p-nitrobenzyl glyoxylate hydrate
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Quantity
|
6.57 g
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Type
|
reactant
|
Smiles
|
O.C(C=O)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
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Details
|
at reflux with Dean-Stark trap for b 2 h
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Duration
|
2 h
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Type
|
CUSTOM
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Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=O)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |